molecular formula C9H11N B1581345 2-Phenylazetidine CAS No. 22610-18-0

2-Phenylazetidine

Cat. No. B1581345
CAS RN: 22610-18-0
M. Wt: 133.19 g/mol
InChI Key: CLNGGMJEJSANIE-UHFFFAOYSA-N
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Description

2-Phenylazetidine is a chemical compound with the CAS Number: 22610-18-0 . It has a linear formula of C9 H11 N . The molecular weight of 2-Phenylazetidine is 133.19 . It is stored at a temperature of -10°C to -20°C .


Synthesis Analysis

The synthesis of 2-Phenylazetidine and similar compounds often involves intramolecular cyclizations of open-chain structures or the reduction of readily available 2-azetidinones . The synthesis of 3-amino-2-phenylazetidine and the p-chloro analog has been reported .


Molecular Structure Analysis

The InChI code for 2-Phenylazetidine is 1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

2-Phenylazetidine is a liquid . It has a density of 1.0±0.1 g/cm³ . Its boiling point is 216.0±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.2±3.0 kJ/mol . The flash point is 85.2±16.9 °C . The index of refraction is 1.547 .

Scientific Research Applications

1. Chemistry of Metallated Azetidines

  • Summary of Application : Azetidines are used in the direct metal-based functionalization of the azetidine ring. This process focuses on the regio- and stereoselectivity of these reactions, as well as on some useful synthetic applications .
  • Methods of Application : The process involves the interplay of factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena. These factors deeply influence the reactivity of the corresponding metallated species, paving the way for easy planning a site-selective functionalization of azetidines .
  • Results or Outcomes : The application of this process has led to advancements in catalysis, stereoselective synthesis, and medicinal chemistry .

2. Synthesis of Azetidines by Aza Paternò–Büchi Reactions

  • Summary of Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
  • Results or Outcomes : Despite the challenges, this method is considered among the most efficient for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .

3. Biological Importance of Phenothiazine Derivatives

  • Summary of Application : Phenothiazine derivatives, which can include azetidine structures, play a crucial role in medicinal chemistry. They have been found to exhibit a wide range of pharmacological activities .
  • Methods of Application : The synthesis of phenothiazine derivatives often involves the use of small heterocycles and organometallic species. The biological importance of these compounds is evaluated through various pharmacological screenings .
  • Results or Outcomes : Phenothiazine derivatives have been found to possess antimicrobial, antitumor, antiviral, antihistamine, antioxidant, cytotoxic, antipsychotic, tranquilizer, antitubercular, antidiabetic, anthelmintic, anticonvulsant, anti-inflammatory, enzyme inhibitor, antifungal, and antibacterial properties .

4. Synthesis of Azetidines in Natural Products

  • Summary of Application : Azetidines are found in numerous natural products and studies have shown that their incorporation into pharmaceutically relevant scaffolds can result in improved pharmacokinetics .
  • Methods of Application : The synthesis of azetidines in natural products often involves [2 + 2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction .
  • Results or Outcomes : The incorporation of azetidines into natural products has led to the development of compounds with improved pharmacokinetic properties .

5. Palladium-Catalysed Directed C(sp3)–H Arylation of Saturated Heterocycles

  • Summary of Application : This application involves the use of palladium-catalysed directed C(sp3)–H arylation of saturated heterocycles, including azetidines .
  • Methods of Application : The process involves the use of palladium catalysts to direct the arylation of C(sp3)–H bonds in saturated heterocycles .
  • Results or Outcomes : This method has been used to functionalize a variety of saturated heterocycles, leading to the development of new compounds with potential applications in medicinal chemistry .

6. Synthesis of 2-Substituted N-Acylphenothiazine Derivatives

  • Summary of Application : This application involves the synthesis of 2-substituted N-acylphenothiazine derivatives, which can include azetidine structures .
  • Methods of Application : The synthesis of these derivatives often involves the use of small heterocycles and organometallic species .
  • Results or Outcomes : These derivatives have been found to possess antimicrobial activity .

Safety And Hazards

The safety information for 2-Phenylazetidine indicates that it is dangerous . The GHS pictogram is GHS05 . The hazard statement is H314 , which means it causes severe skin burns and eye damage.

properties

IUPAC Name

2-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNGGMJEJSANIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340982
Record name 2-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylazetidine

CAS RN

22610-18-0
Record name 2-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylazetidine
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Synthesis routes and methods I

Procedure details

To 0.5 g (3.4 mmol) 4-phenyl-2-azetidinone in 5 mL anhydrous THF under nitrogen was added a solution of lithium aluminium hydride (1 M in THF, 11.9 mmol) dropwise, and the mixture was heated at reflux for 4 hours. The reaction mixture was cooled to room temperature, 20% aqueous ammonium chloride was added and the mixture was filtered through a pad of celite. The filtrate was extracted with EtOAc (2×10 mL), the organic layers were combined and dried over Na2SO4. After filtration and evaporation of the solvent the product was purified by column chromatography (silica, DCM/7 N ammonia in MeOH 92:2 to 94:6), which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
11.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 4-phenyl-azetidin-2-one (1.0 g, 4.28 mmol) in anhydrous THF (20 mL) and treat with 1.0 M solution of lithium aluminum hydride (8.57 mL, 2.0 equiv.) at room temperature. Stir for 15 h, cool to 0° C. in an ice bath and quench with 8.5 mL 1.0 M NaOH then 8.5 mL H2O. Filter resulting solution through celite with additional EtOAc, dry with MgSO4, filter and evaporate to yield a milky white oil that solidifies upon standing. Use 2-Phenyl-azetidine without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.57 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add lithium aluminum hydride (685 mg, 18.1 mmol) to anhydrous ether (20 mL), followed by 4-phenyl-2-azetidinone (760 mg, 5.2 mmol). Heat the mixture to reflux for 4 hr, cool to RT. Add 20% aqueous ammonium chloride solution to quench the reaction, filter through Celite®, concentrate and purify (silica gel chromatography, eluting with 10:90 2 M ammonia in methanol:DCM) to give the title compound as a colorless oil (380 mg, 55%).
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylazetidine
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Reactant of Route 6
2-Phenylazetidine

Citations

For This Compound
120
Citations
RG Kostyanovsky, VI Markov, IM Gella… - Organic Mass …, 1972 - Wiley Online Library
… Abstract-The mass spectra of azetidine, 2-methylazetidine, 2-phenylazetidine, methylene-bis… The data on fragmentation of 2-phenylazetidine, N-chloro-2-phenylazetidine and 2-phenyl…
Number of citations: 21 onlinelibrary.wiley.com
Y Dejaegher, S Mangelinckx… - The Journal of Organic …, 2002 - ACS Publications
… The synthesis of 3,3-dichloro-1-isopropyl-2-phenylazetidine (… -dichloro-1-isopropyl-2-phenylazetidine (4a) was obtained in … 3-dichloro-1-isopropyl-2-phenylazetidine 4, dissolved in 6 mL …
Number of citations: 77 pubs.acs.org
T OKUTANI, K MASUDA - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
… The amide obtained from IVe and Ve, therefore, was trans-1~cyelohexyl—2— phenylazetidine—3… Furthermore, only trhrz3-8—benzoyl—1—cyclohexyl—2-phenylazetidine …
Number of citations: 15 www.jstage.jst.go.jp
J Almena, F Foubelo, M Yus - Tetrahedron, 1994 - Elsevier
… The same method applied to N-isopropyl-2-phenylazetidine 1 c affords compounds 3ca-ce (electrophiles: H 2 O, D 2 O, PhCHO, Me 2 CO, CH 2 CHCH 2 Br) resulting from the more …
Number of citations: 60 www.sciencedirect.com
JN Wells, OR Tarwater - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… -2phenylazetidine (11, Scheme I) and N-benzylethylenedia- Abstract 0 The synthesis of 3-amino-2-phenylazetidine and the … 3-Amino-2-phenylazetidine was found active in vitro against …
Number of citations: 18 www.sciencedirect.com
RE Lee - 1969 - search.proquest.com
… -2-phenylazetidine. During the investigation of the synthetic pathways to 3-amino-2-phenylazetidine, it … enediamlne, as well as nmr evidence of the desired 3amino-2-phenylazetidine. …
Number of citations: 1 search.proquest.com
WJ Gensler, WR Koehler - The Journal of Organic Chemistry, 1962 - ACS Publications
… An alternate sequence involves XXXII, a nonclassical bicyclobutonium ion analog—but only with the proviso thatXXXII combines with benzene to furnish the 2-phenylazetidine faster …
Number of citations: 33 pubs.acs.org
M Amongero, TS Kaufman - 13 th international electronic conference …, 2009 - sciforum.net
Nitrogen heterocycles are at the heart of many essential pharmaceuticals and physiologically-active natural products. The azetidines are four-membered nitrogen heterocycles of great …
Number of citations: 1 sciforum.net
I Ungureanu, P Klotz, A Schoenfelder… - Chemical …, 2001 - pubs.rsc.org
… N-Tosyl-2-phenylazetidine 1 in the presence of BF 3 ·Et 2 O reacts as a formal 1,4 dipole with various activated or non activated alkenes. …
Number of citations: 31 pubs.rsc.org
VN Gogte, SB Kulkarni, BD Tilak - Tetrahedron Letters, 1973 - Elsevier
… We have reported she synthesis of l-(3’~ methoxyphenyl)-2-phenylazetidine by the treatment of 1-(3’-methcxyphenylamlnol-3-phenylpropan-3-01 with 70 per cent sulphuric acid’. …
Number of citations: 1 www.sciencedirect.com

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